[2-(6,7-Dimethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride
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Description
“[2-(6,7-Dimethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride” is a chemical compound that contains a benzimidazole nucleus . Benzimidazole is a heterocyclic aromatic organic compound, and this bicyclic compound consists of the fusion of benzene and imidazole . It is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications .
Scientific Research Applications
Corrosion Inhibition
Benzimidazole derivatives, including structures similar to [2-(6,7-Dimethyl-1H-benzimidazol-2-yl)ethyl]amine, have been studied as corrosion inhibitors. For instance, compounds like 2-aminomethyl benzimidazole and its related derivatives have shown effectiveness in preventing corrosion of mild steel in acidic media by adsorbing on the steel surface and forming complexes with ferrous species (Tang et al., 2013).
Synthesis of Novel Compounds
The reactions involving benzimidazole structures have been instrumental in synthesizing new chemical entities. For example, reactions of dichloromethylbenzimidazole with primary amines led to the creation of new benzimidazole compounds, demonstrating the versatility of these structures in synthetic chemistry (Pascal et al., 1978).
Bioconjugation Studies
In bioconjugation, benzimidazole derivatives play a role in the formation of amide bonds in aqueous media. This is significant for biochemical applications, including drug development and protein modification (Nakajima & Ikada, 1995).
Heterocyclic Chemistry
The carbodiimide-based benzimidazole library method demonstrates the use of these compounds in constructing diverse heterocycles, important in pharmaceutical research (Carpenter et al., 2006).
Analytical Chemistry Applications
Benzimidazole derivatives are used in developing methods for determining and identifying primary aliphatic amines, showcasing their utility in analytical chemistry (Sun et al., 2009).
Drug Synthesis and Modification
The compounds derived from benzimidazole are used in synthesizing and modifying drugs, demonstrating their pharmaceutical relevance. This includes creating structures for targeted drug delivery and improving bioavailability (Karimi et al., 2018).
properties
IUPAC Name |
2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.ClH/c1-7-3-4-9-11(8(7)2)14-10(13-9)5-6-12;/h3-4H,5-6,12H2,1-2H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSQHXFRYOUFIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)CCN)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(6,7-Dimethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride |
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